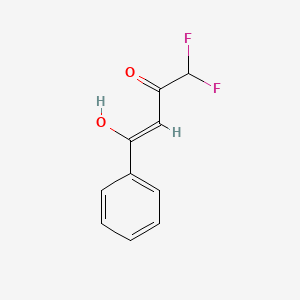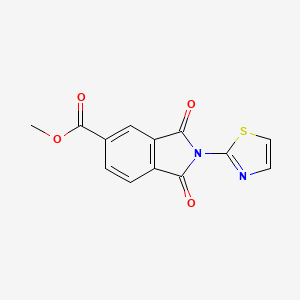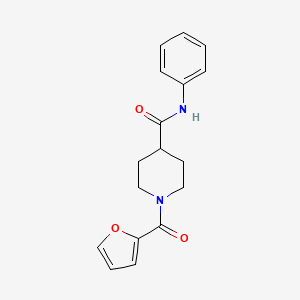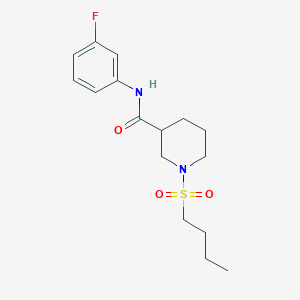![molecular formula C15H18N2O4 B5479050 4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID](/img/structure/B5479050.png)
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID is a synthetic organic compound with the molecular formula C15H18N2O4 It is characterized by the presence of a pyrrolidinylcarbonyl group attached to an anilino moiety, which is further connected to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID typically involves the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonyl compound to form the pyrrolidinylcarbonyl intermediate.
Coupling with Aniline Derivative: The intermediate is then coupled with an aniline derivative under specific reaction conditions to form the anilino compound.
Attachment to Butanoic Acid: Finally, the anilino compound is reacted with a butanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The pyrrolidinylcarbonyl group and anilino moiety play crucial roles in its binding to target molecules, influencing biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-OXO-4-[3-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID: A closely related compound with a similar structure but different positional isomerism.
4-OXO-4-[4-(1-PIPERIDINYLCARBONYL)ANILINO]BUTANOIC ACID: Another similar compound with a piperidinylcarbonyl group instead of a pyrrolidinylcarbonyl group.
Uniqueness
4-OXO-4-[4-(1-PYRROLIDINYLCARBONYL)ANILINO]BUTANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique combination of functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-oxo-4-[4-(pyrrolidine-1-carbonyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(7-8-14(19)20)16-12-5-3-11(4-6-12)15(21)17-9-1-2-10-17/h3-6H,1-2,7-10H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUPPCUBXOQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(4aS*,8aR*)-1-(3-methylbutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5478967.png)


![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5479004.png)
![7-(2-furoyl)-2-methyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5479010.png)

![(3,4-dimethoxyphenyl)[1-(5-isopropylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5479021.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5479037.png)
![ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B5479044.png)

![4-[(2-cyclohexyl-5-pyrimidinyl)methyl]-N-isobutyl-N-methyl-2-morpholinecarboxamide](/img/structure/B5479051.png)
![N~2~-acetyl-N~1~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}serinamide](/img/structure/B5479056.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-(tetrahydrofuran-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B5479061.png)
![7-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5479073.png)
